Miriplatin is a third-generation, lipophilic platinum complex developed for the treatment of hepatocellular carcinoma (HCC) []. It is administered via the hepatic artery and utilizes lipiodol, a contrast agent consisting of ethyl esters of iodized poppy seed oil, as a carrier []. The lipophilic nature of miriplatin enables its prolonged retention at the tumor site along with lipiodol [].
Miriplatin is classified as an organoplatinum compound, similar to other platinum-based chemotherapeutics like cisplatin and carboplatin. Its unique structure includes long myristoyl chains that contribute to its lipophilicity, facilitating the formation of liposomal formulations for improved delivery .
The synthesis of miriplatin has been optimized over the years. A notable method involves the reaction of platinum(II) iodide with silver salts in an aqueous medium, significantly improving reaction rates and reducing harmful solvents. The improved synthesis method includes:
Characterization techniques such as elemental analysis, electrospray ionization mass spectrometry, Fourier-transform infrared spectroscopy, and proton nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Miriplatin's molecular formula is . The structure features a platinum center coordinated by two nitrogen atoms from a diamine ligand and two iodide ions. The presence of long hydrocarbon chains enhances its interaction with biological membranes.
The structural analysis confirms that miriplatin retains characteristics conducive to its function as an antitumor agent while enhancing solubility through lipid interactions .
Miriplatin undergoes various chemical reactions that are crucial for its therapeutic action. Notably, it can interact with cellular components such as DNA, leading to cross-linking and subsequent apoptosis in cancer cells.
These reactions are essential for understanding how miriplatin exerts its cytotoxic effects against cancer cells.
The mechanism by which miriplatin exerts its antitumor effects involves several steps:
Research indicates that miriplatin also influences mitochondrial functions by affecting mitochondrial DNA replication processes, further contributing to its anticancer activity .
Miriplatin has several applications within the field of oncology:
The continued exploration of miriplatin's properties may lead to expanded therapeutic applications beyond current uses in clinical oncology .
The platinum drug era commenced with cisplatin’s FDA approval in 1978, revolutionizing testicular cancer treatment but burdened by severe nephrotoxicity [1] [7]. Carboplatin (1986) mitigated toxicity through a cyclobutanedicarboxylate ligand, reducing hydration requirements while maintaining efficacy against ovarian carcinomas [3] [7]. Oxaliplatin (1996) introduced the diaminocyclohexane (DACH) carrier ligand, enabling activity against cisplatin-resistant colorectal tumors via distinct DNA adduct conformations [3] [9]. Despite these advances, HCC remained inadequately addressed due to:
Miriplatin, developed by Dainippon Sumitomo Pharma (Japan, 2009), emerged as a solution through deliberate molecular engineering for intra-arterial delivery. Its design prioritized prolonged hepatic retention and reduced systemic exposure, positioning it as a regional therapy for unresectable HCC [4] [10].
Table 1: Evolution of Clinically Significant Platinum-Based Anticancer Agents
Generation | Agent | Approval Year | Primary Indications | Key Innovations |
---|---|---|---|---|
First | Cisplatin | 1978 | Testicular, ovarian, lung cancers | DNA cross-linking; broad-spectrum activity |
Second | Carboplatin | 1986 | Ovarian carcinoma | Reduced nephrotoxicity; improved safety profile |
Third | Oxaliplatin | 1996 | Colorectal cancer | Non-cross-resistance; DACH carrier ligand |
Regional | Miriplatin | 2009 (Japan) | Hepatocellular carcinoma (HCC) | Lipophilicity; TACE compatibility |
Miriplatin’s molecular architecture underpins its therapeutic niche. Structurally designated as [(1R,2R)-cyclohexane-1,2-diamine] [tetradecanoato(2-)-O,O'] platinum(II) hydrate, it integrates two critical features:
The myristate chains intercalate into phospholipid bilayers, enabling stable liposomal encapsulation (e.g., LMPt) that enhances cellular uptake 2.5-fold compared to conventional cisplatin [2] [7].
Biophysical Implications:
Table 2: Comparative Lipophilicity of Select Platinum Agents
Compound | Leaving Groups | logP Value | Solubility Profile |
---|---|---|---|
Cisplatin | Chloride (x2) | -2.0 | Hydrophilic |
Oxaliplatin | Oxalate | -0.2 | Moderate hydrophilicity |
Carboplatin | Cyclobutanedicarboxylate | -1.5 | Hydrophilic |
Miriplatin | Myristate (x2) | >5.0 | Lipophilic (Lipiodol®-soluble) |
Platinum drugs are conventionally classified as DNA-damaging agents inducing apoptosis via intrastrand cross-links. Miriplatin diverges through three mechanistic paradigms:
While cisplatin forms >90% nuclear DNA adducts, miriplatin’s liposomal formulations (e.g., LMPt) preferentially accumulate in mitochondria. This triggers:
Unlike cisplatin’s passive diffusion or CTR1-mediated uptake, miriplatin enters HCC cells via:
Miriplatin upregulates reactive oxygen species (ROS) 3.8-fold over cisplatin in HepG2 cells through:
Table 3: Mechanistic Comparison of Miriplatin Versus Classical Platinum Agents
Mechanistic Attribute | Cisplatin/Carboplatin | Oxaliplatin | Miriplatin |
---|---|---|---|
Primary Target | Nuclear DNA | Nuclear DNA | Mitochondria |
Key Process Disrupted | DNA replication/transcription | DNA replication | mtDNA synthesis |
Entry Mechanism | Passive diffusion/CTR1 | Passive diffusion | Cav-1 endocytosis |
Unique Pathway Activation | p53-dependent apoptosis | Immunogenic cell death | PINK1-Parkin mitophagy |
Resistance Profile | High (ERCC1-mediated repair) | Moderate | Low (avoids nucleotide excision repair) |
Concluding Remarks
Miriplatin exemplifies the rational evolution of platinum chemotherapeutics—transitioning from broad-spectrum genotoxic agents toward tumor-site-activated, organ-optimized derivatives. Its lipophilic design enables unparalleled hepatic retention, while mitochondrial targeting and Cav-1-dependent uptake circumvent classical resistance mechanisms. Future innovations may leverage its scaffold for hybrid liposomal-nanoparticle systems or combine mitophagy induction with checkpoint inhibitors, potentially redefining platinum drug utility in precision oncology [2] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: